molecular formula C7H16ClNO B035829 cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride CAS No. 1212406-48-8

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride

Cat. No.: B035829
CAS No.: 1212406-48-8
M. Wt: 165.66 g/mol
InChI Key: FRMYBIXBGLYRKZ-LEUCUCNGSA-N
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Description

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl ring with an amino and a methyl group attached, along with a methanol moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride typically involves several steps:

    Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of the cyclopentyl ring, followed by the introduction of the amino and methyl groups. The methanol moiety is then added, and the final product is converted to its hydrochloride form. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Halogenation and nitration are common substitution reactions.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.

    Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by this compound can include signal transduction, metabolic processes, and gene expression. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as cis-2-Aminomethyl-cyclohexanol hydrochloride and methyl cis-2-aminocyclopentanecarboxylate hydrochloride share structural similarities.

    Uniqueness: The unique combination of the cyclopentyl ring, amino, methyl, and methanol groups in this compound provides distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

Cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride is an amino alcohol with the molecular formula C₇H₁₅NO·ClH and a molecular weight of 165.661 g/mol. This compound has garnered interest in chemical biology due to its unique cyclopentyl structure, which may confer distinct biological activities. Despite limited specific research, preliminary findings suggest potential applications in drug development and interaction studies with biological targets.

The compound's structure includes an amino group and a hydroxyl group attached to a cyclopentane ring, enhancing its solubility and reactivity in biological systems. The hydrochloride form increases its aqueous solubility, making it suitable for various laboratory applications.

Biological Activity Overview

This compound is primarily explored for its interactions with neurotransmitter receptors and potential therapeutic applications. Its unique structural features suggest that it could serve as a valuable building block in the synthesis of novel pharmacological agents targeting various diseases.

Key Biological Activities:

  • Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, although comprehensive profiles are still needed to fully understand its therapeutic potential.
  • Chemical Biology Applications : The compound can be utilized in probing protein-ligand interactions, aiding researchers in understanding complex biological processes.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure TypeKey Features
Cis-(2-Amino-3-methyl-cyclopentyl)-methanol Amino AlcoholSimilar cyclopentane structure; different amino positioning
N-Methyl-D-aspartate (NMDA) Amino Acid DerivativeInvolved in neurotransmission; different functional groups
Cyclopentylamine Simple AmineLacks hydroxyl group; simpler structure

This compound is distinguished by its specific stereochemistry and functional groups, which may impart unique biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are sparse, its structural analogs have been investigated for various biological activities:

  • Neuroprotective Effects : Similar compounds have shown promise in modulating neuroprotective pathways, suggesting that this compound may also possess such properties.
  • P-glycoprotein Modulation : Research on related compounds indicates that they can influence P-glycoprotein (P-gp) activity, a crucial factor in drug absorption and resistance mechanisms in cancer therapy. Understanding these interactions could pave the way for developing effective modulators based on this compound .
  • Synthesis and Derivatization : Studies have demonstrated that modifying the structure of similar amino alcohols can lead to enhanced biological activity. This suggests that further derivatization of this compound could yield compounds with improved pharmacological profiles .

Properties

IUPAC Name

[(1R,2S)-2-amino-2-methylcyclopentyl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(8)4-2-3-6(7)5-9;/h6,9H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMYBIXBGLYRKZ-LEUCUCNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC[C@H]1CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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